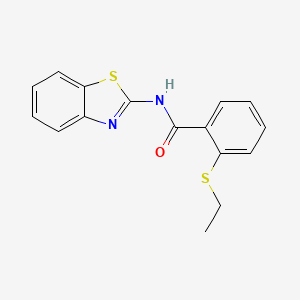
14-Prop-2-enoyloxytetradecyl prop-2-enoate
描述
14-Prop-2-enoyloxytetradecyl prop-2-enoate, also known as 2-Propenoic acid, 1,14-tetradecanediyl ester, is an organic compound with the molecular formula C20H34O4 and a molecular weight of 338.48 g/mol . This compound is a diester formed from acrylic acid and a long-chain alcohol, making it a member of the acrylate family. Acrylates are known for their versatility and are widely used in various industrial applications due to their ability to form polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Prop-2-enoyloxytetradecyl prop-2-enoate typically involves the esterification of acrylic acid with a long-chain alcohol, such as 1,14-tetradecanediol. The reaction is usually catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to remove water formed during the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also help in the efficient removal of water, driving the reaction to completion .
化学反应分析
Types of Reactions
14-Prop-2-enoyloxytetradecyl prop-2-enoate can undergo various chemical reactions, including:
Polymerization: The vinyl groups in the compound can undergo free radical polymerization to form polyacrylates, which are used in coatings, adhesives, and sealants.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 1,14-tetradecanediol.
Addition Reactions: The double bonds in the vinyl groups can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents like hydrogen chloride or bromine are used in addition reactions, often under mild conditions.
Major Products Formed
Polymerization: Polyacrylates with varying properties depending on the polymerization conditions.
Hydrolysis: Acrylic acid and 1,14-tetradecanediol.
Addition Reactions: Haloalkanes or other addition products depending on the reagent used.
科学研究应用
14-Prop-2-enoyloxytetradecyl prop-2-enoate has several applications in scientific research:
作用机制
The mechanism of action of 14-Prop-2-enoyloxytetradecyl prop-2-enoate primarily involves its ability to undergo polymerization. The vinyl groups in the compound can form cross-linked networks, resulting in materials with high mechanical strength and stability. In biological applications, the compound’s ester bonds can be hydrolyzed, releasing the active components, such as acrylic acid and 1,14-tetradecanediol, which can interact with biological targets .
相似化合物的比较
Similar Compounds
Ethyl prop-2-enoate: A smaller ester of acrylic acid, used in similar applications but with different physical properties.
Methyl methacrylate: Another acrylate ester, widely used in the production of poly(methyl methacrylate) (PMMA), known for its transparency and impact resistance.
Uniqueness
14-Prop-2-enoyloxytetradecyl prop-2-enoate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to form flexible and durable polymers. This makes it particularly useful in applications requiring materials with high mechanical strength and stability .
属性
IUPAC Name |
14-prop-2-enoyloxytetradecyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-3-19(21)23-17-15-13-11-9-7-5-6-8-10-12-14-16-18-24-20(22)4-2/h3-4H,1-2,5-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNFGPCVDQWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3277682.png)




